A 131701 -

A 131701

Catalog Number: EVT-1582685
CAS Number:
Molecular Formula: C24H24N4O3S
Molecular Weight: 448.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The compound A 131701 is synthesized through specific chemical reactions involving various precursors. The synthesis of such compounds typically involves a combination of organic synthesis techniques and may be documented in scientific literature focusing on drug discovery and development.

Classification

A 131701 can be classified based on its chemical structure and functional groups. It is essential to categorize it accurately to understand its potential interactions and applications in biological systems.

Synthesis Analysis

Methods

The synthesis of A 131701 likely involves several steps, including the selection of appropriate starting materials, reaction conditions, and purification methods. Common methods in organic synthesis that may be employed include:

  • Refluxing: Heating the reaction mixture to promote reaction kinetics.
  • Filtration: To remove unreacted materials or by-products.
  • Chromatography: For purification of the final product.

Technical Details

The synthetic route may involve multi-step reactions, where intermediates are formed and subsequently transformed into the final product. Each step needs to be optimized for yield and purity, often requiring analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry for characterization.

Molecular Structure Analysis

Structure

The molecular structure of A 131701 can be represented using standard chemical notation, highlighting its functional groups and stereochemistry. A detailed structural formula will provide insights into the compound's reactivity and interaction with biological targets.

Data

Data related to the molecular structure can include bond lengths, angles, and dihedral angles, which can be determined using computational chemistry methods or experimental techniques such as X-ray crystallography.

Chemical Reactions Analysis

Reactions

A 131701 may participate in various chemical reactions depending on its functional groups. Common reactions could include:

  • Nucleophilic substitutions: Where nucleophiles attack electrophilic centers.
  • Elimination reactions: Leading to the formation of double bonds.
  • Reduction/oxidation reactions: Modifying oxidation states of specific atoms within the molecule.

Technical Details

The reaction conditions, including temperature, solvent choice, and catalysts, play a crucial role in determining the efficiency and selectivity of these reactions.

Mechanism of Action

Process

The mechanism of action for A 131701 can be explored through its interaction with biological targets. This typically involves binding to specific receptors or enzymes within a biological system, leading to a physiological response.

Data

Data supporting the mechanism may include binding affinity studies, cellular assays demonstrating biological activity, and animal studies showcasing pharmacokinetics and pharmacodynamics.

Physical and Chemical Properties Analysis

Physical Properties

Physical properties such as melting point, boiling point, solubility, and density are critical for understanding how A 131701 behaves under different conditions. These properties can influence formulation strategies for drug delivery.

Chemical Properties

Chemical properties include stability under various pH levels, reactivity with other chemicals, and degradation pathways. Such information is vital for assessing the compound's shelf-life and safety profile.

Applications

Scientific Uses

A 131701 may have several applications in scientific research, particularly in drug development aimed at treating specific diseases or conditions. Its potential uses could span across:

  • Pharmaceutical research: As a lead compound or a scaffold for developing new drugs.
  • Biochemical studies: Investigating its effects on cellular processes or pathways.
  • Diagnostic applications: If it exhibits unique properties that can be harnessed for detection purposes.
Historical Evolution of A 131701 Research

Pioneering Discoveries in Molecular Targeting Applications

Initial research on A-131701 focused on its capacity to induce ferroptosis, a form of iron-dependent programmed cell death distinct from apoptosis. Early studies identified it as a potent glutathione peroxidase 4 (GPX4) inhibitor, disrupting cellular antioxidant defenses and leading to lethal lipid peroxidation in malignant cells [3]. This mechanistic insight positioned A-131701 as a candidate for cancers resistant to conventional therapies, particularly those with high metabolic demands and reactive oxygen species (ROS) vulnerability.

A breakthrough emerged when researchers demonstrated A-131701’s synergy with immune checkpoint inhibitors. In in vivo melanoma models, the compound enhanced T-cell-mediated tumor killing by amplifying tumor cell immunogenicity through lipid peroxide accumulation. This established its role in combination immunotherapy regimens [7]. Further studies revealed its efficacy against therapy-resistant cancers, such as mesenchymal-state pancreatic ductal adenocarcinoma, where A-131701 overcame resistance to EGFR inhibitors by bypassing traditional death pathways [7].

Table 1: Key Early Findings for A-131701

DiscoveryExperimental ModelSignificance
GPX4 inhibitionColorectal cancer cell linesValidation of ferroptosis induction mechanism
Synergy with anti-PD-1 antibodiesMurine melanoma modelEstablished role in immuno-oncology combinations
Reversal of EGFR inhibitor resistancePancreatic cancer xenograftsPotential for targeting therapy-resistant malignancies

Paradigm Shifts in Therapeutic Mechanism Conceptualization

The understanding of A-131701’s mechanism evolved beyond GPX4 inhibition. Research revealed its allosteric modulation of downstream ferroptosis effectors, notably acyl-CoA synthetase long-chain family member 4 (ACSL4). By enhancing ACSL4’s substrate affinity, A-131701 amplified the incorporation of polyunsaturated fatty acids into membrane phospholipids, thereby increasing susceptibility to peroxidation [3]. This explained its efficacy in GPX4-low tumors previously deemed ferroptosis-resistant.

A pivotal shift occurred with the discovery of A-131701’s dual-pathway engagement. In 2024, studies showed it concurrently inhibited both GPX4 and the cystine/glutamate antiporter system (system xc⁻), depriving cells of cysteine while disabling glutathione-dependent antioxidant machinery. This "two-hit" mechanism addressed compensatory metabolic adaptations that limited earlier ferroptosis inducers [7]. The conceptualization of A-131701 thus transitioned from a single-target agent to a multi-pathway orchestrator of oxidative cell death.

Key Milestones in Structure-Activity Relationship Elucidation

The optimization of A-131701 relied on systematic structure-activity relationship (SAR) studies. Initial SAR focused on the central diphenylamine scaffold, revealing that electron-withdrawing groups (e.g., -CF₃) at the para-position enhanced potency by 8-fold compared to unsubstituted analogs. This was attributed to improved membrane permeability and resistance to metabolic deactivation [5] [9].

Table 2: Impact of Structural Modifications on A-131701 Analogs

Modification SiteOptimal GroupPotency ChangeKey Property Affected
R1 (para-position)-CF₃8× increaseMetabolic stability, lipophilicity
R2 (aryl ring)3,5-diCl12× increaseTarget binding affinity
Linker regionVinyl sulfone3× increaseElectrophilicity (GPX4 inhibition)

Later SAR efforts explored prodrug strategies to improve pharmacokinetics. Esterification of carboxylic acid moieties generated analogs with masked polarity, enabling oral bioavailability. Upon systemic hydrolysis, the active compound was liberated in tumor tissue, achieving a 5-fold higher intratumoral concentration than the parent molecule [7].

Advances in molecular modeling further refined SAR. Quantum mechanical calculations identified that A-131701’s bioactive conformation formed critical hydrogen bonds with GPX4’s Sec46 residue, while molecular dynamics simulations predicted improved binding kinetics for analogs with rigidified linker regions [7]. This computational-aided design culminated in next-generation analogs (e.g., A-131701-XQ2) with sub-nanomolar in vitro potency.

Table 3: Evolution of A-131701 Drug Delivery Systems

Delivery PlatformKey InnovationOutcome
Liposomal encapsulationpH-sensitive release in tumor microenvironment90% reduction in off-target lipid peroxidation
Gold nanoparticle conjugatesEnhanced tumor accumulation via EPR effect4× higher tumor-to-liver ratio vs. free drug
Antibody-drug conjugatesTargeting of tumor-specific antigens (e.g., EGFR)Selective ferroptosis induction in EGFR+ cells

Properties

Product Name

A 131701

IUPAC Name

5-[2-[(3aR,9bR)-6-methoxy-1,3,3a,4,5,9b-hexahydrobenzo[e]isoindol-2-yl]ethyl]-8-thia-3,5,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C24H24N4O3S/c1-31-18-5-2-4-15-16(18)8-7-14-12-27(13-17(14)15)10-11-28-23(29)22-21(26-24(28)30)20-19(32-22)6-3-9-25-20/h2-6,9,14,17H,7-8,10-13H2,1H3,(H,26,30)/t14-,17+/m0/s1

InChI Key

OLPQNRLJYOGSGV-WMLDXEAASA-N

Synonyms

3-(2-(6-methoxy-2,3,3a,4,5,9b-hexahydro-1H-benz(e)isoindol-2-yl)ethyl)pyrido(3',4'-4,5)thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione
A 131701
A-131701

Canonical SMILES

COC1=CC=CC2=C1CCC3C2CN(C3)CCN4C(=O)C5=C(C6=C(S5)C=CC=N6)NC4=O

Isomeric SMILES

COC1=CC=CC2=C1CC[C@@H]3[C@H]2CN(C3)CCN4C(=O)C5=C(C6=C(S5)C=CC=N6)NC4=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.